molecular formula C21H18Cl2N6OS B1455673 2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306738-78-2

2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No. B1455673
M. Wt: 473.4 g/mol
InChI Key: KARTUAZCJGAPMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also has a dichlorophenyl group, a naphthylamino group, and a thioacetohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring would likely contribute to the rigidity of the molecule, while the other groups could influence its overall polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the dichlorophenyl group could make the compound relatively non-polar, while the presence of the triazole ring and the thioacetohydrazide group could influence its reactivity .

Scientific Research Applications

Synthesis and Lipase, α-Glucosidase Inhibition : A novel compound, derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, was synthesized and demonstrated significant lipase and α-glucosidase inhibitory activities. Compound 2c showcased the best anti-lipase activity, and compounds 2c and 6a exhibited the best anti-α-glucosidase activity, suggesting potential applications in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities : Another study focused on the synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, starting from a similar triazole derivative. These compounds displayed good antimicrobial activities, comparable to ampicillin, against tested microorganisms, underlining their potential in developing new antimicrobial agents (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Anti-inflammatory and Analgesic Activity : Derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. Among the series, specific compounds showed significant activities, indicating their therapeutic potential for treating inflammation and pain (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-5-[(naphthalen-1-ylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N6OS/c22-14-8-9-18(16(23)10-14)29-19(27-28-21(29)31-12-20(30)26-24)11-25-17-7-3-5-13-4-1-2-6-15(13)17/h1-10,25H,11-12,24H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARTUAZCJGAPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=NN=C(N3C4=C(C=C(C=C4)Cl)Cl)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108162
Record name Acetic acid, 2-[[4-(2,4-dichlorophenyl)-5-[(1-naphthalenylamino)methyl]-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

CAS RN

1306738-78-2
Record name Acetic acid, 2-[[4-(2,4-dichlorophenyl)-5-[(1-naphthalenylamino)methyl]-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[4-(2,4-dichlorophenyl)-5-[(1-naphthalenylamino)methyl]-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 4
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 6
2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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